

A Technical Guide to the Isotopic Purity and Labeling of p-Vinylguaiacol-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

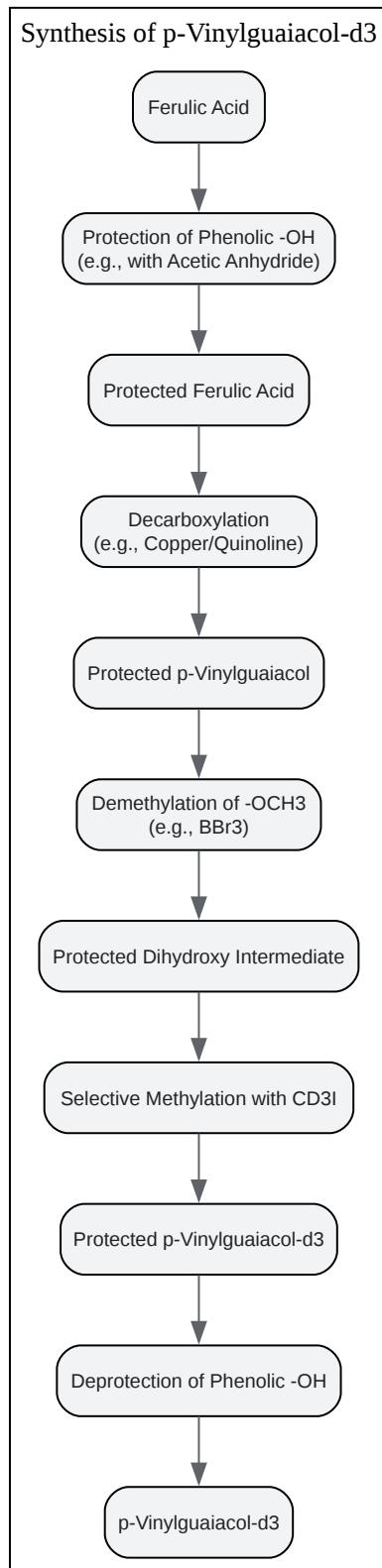
Compound Name: *p*-Vinylguaiacol-*d*3

Cat. No.: B15137749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, labeling, and analytical characterization of **p**-Vinylguaiacol-**d**3. The focus is on ensuring and verifying its isotopic purity for use in sensitive research and development applications. Stable isotope-labeled compounds like **p**-Vinylguaiacol-**d**3 are crucial as internal standards in quantitative mass spectrometry-based analyses, for tracing metabolic pathways, and for elucidating reaction mechanisms.^{[1][2][3]}


Introduction to p-Vinylguaiacol-d3

p-Vinylguaiacol (2-methoxy-4-vinylphenol) is an aromatic compound found in various natural sources and is a key flavor and aroma component.^[4] Its deuterated isotopologue, **p**-Vinylguaiacol-**d**3, is labeled with three deuterium atoms on the methoxy group. This labeling makes it an ideal internal standard for analytical quantification of its unlabeled counterpart, as it co-elutes chromatographically but is distinguishable by its higher mass. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the labeled standard.

Synthesis and Labeling Pathway

The synthesis of **p**-Vinylguaiacol-**d**3 typically involves the introduction of a trideuteriomethyl group onto a suitable precursor. A common synthetic route starts from ferulic acid, which can be decarboxylated to yield p-vinylguaiacol.^[5] For the deuterated analog, a plausible pathway involves the protection of the phenolic hydroxyl group, followed by demethylation and

subsequent remethylation using a deuterated reagent like iodomethane-d3, and finally deprotection.

[Click to download full resolution via product page](#)**Figure 1:** Proposed synthetic workflow for **p-Vinylguaiacol-d3**.

Physicochemical and Isotopic Data

Accurate characterization of **p-Vinylguaiacol-d3** is essential. The following tables summarize its key properties and typical analytical specifications.

Table 1: Physicochemical Properties of **p-Vinylguaiacol-d3**

Property	Value	Reference
Chemical Name	2-(methoxy-d3)-4-vinylphenol	[6]
Synonyms	4-Ethenyl-2-methoxy-phenol-d3, 4-Vinyl-guaiacol-d3	[7][8]
CAS Number	1335436-42-4	[6][8]
Molecular Formula	C ₉ H ₇ D ₃ O ₂	[6][9]
Molecular Weight	153.19 g/mol	[6][8]
Unlabeled CAS Number	7786-61-0	[6]

Table 2: Typical Analytical Specifications

Parameter	Specification	Method
Chemical Purity	≥95%	LC-MS
Isotopic Purity	≥98 atom % D	MS, NMR
Isotopic Enrichment	>99%	MS
Appearance	Clear Colorless Oil	Visual

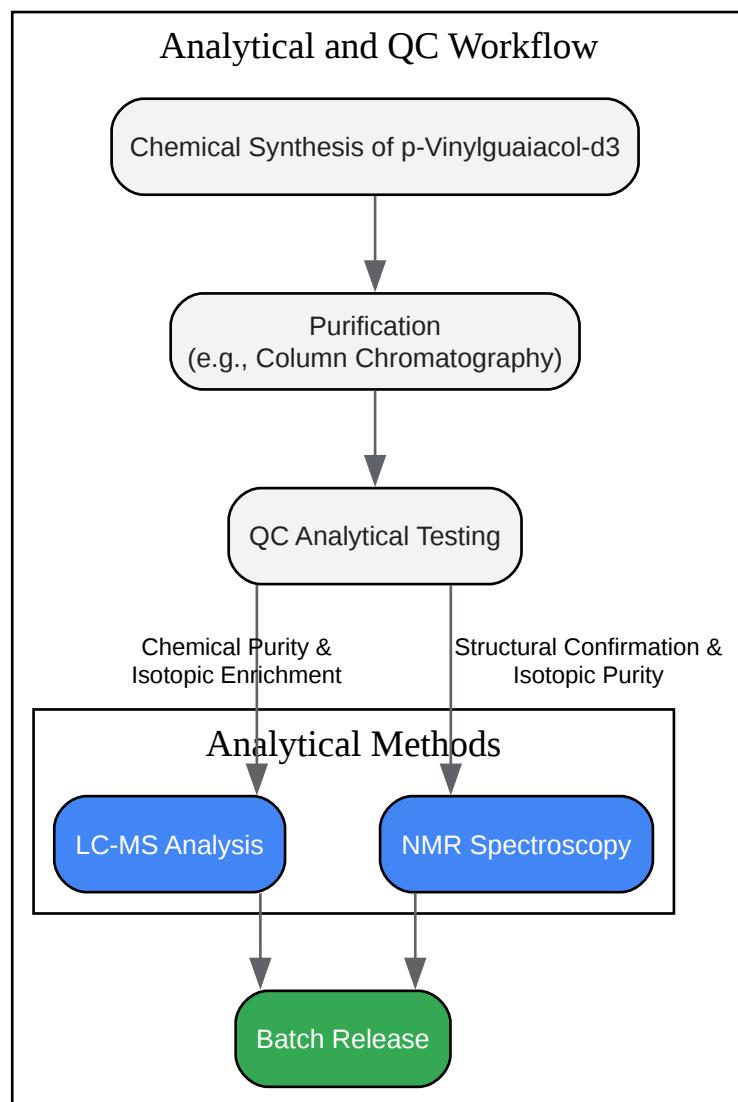
Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity relies primarily on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)[\[2\]](#)

Protocol 1: Isotopic Enrichment Analysis by LC-HRMS

This method is used to separate the analyte from non-labeled impurities and to determine the isotopic distribution.

- Sample Preparation: Dissolve a precise amount of **p-Vinylguaiacol-d3** in a suitable solvent (e.g., Methanol or Chloroform) to a final concentration of approximately 1 μ g/mL.[\[7\]](#)
- Chromatographic Separation:
 - System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Analysis:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan from m/z 100-300.
 - Data Analysis: a. Extract the ion chromatograms for the $[M+H]^+$ ions of **p-Vinylguaiacol-d3** (m/z 154.10) and any unlabeled p-Vinylguaiacol (m/z 151.08). b. Integrate the peak areas for each isotopologue. c. Calculate the isotopic enrichment by determining the ratio of the labeled species to the sum of all species. Corrections for the natural abundance of ^{13}C should be applied for high accuracy.[\[10\]](#)


Protocol 2: Structural Confirmation and Purity by NMR

NMR spectroscopy confirms the position of the deuterium labels and provides quantitative information on isotopic purity.[1][11]

- Sample Preparation: Dissolve ~5-10 mg of **p-Vinylguaiacol-d3** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher.
 - Experiment: Standard proton NMR spectrum.
 - Analysis: The spectrum of the unlabeled compound shows a singlet for the methoxy protons ($-\text{OCH}_3$) around 3.91 ppm.[12] In **p-Vinylguaiacol-d3**, this signal should be absent or significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual $-\text{OCH}_3$ signal to the integrals of other non-labeled protons on the molecule.
- ^2H NMR Spectroscopy:
 - Experiment: Deuterium NMR spectrum.
 - Analysis: A single resonance corresponding to the $-\text{OCD}_3$ group should be observed, confirming the location of the label. The integral of this peak can be used for quantitative assessment of deuterium content.[11]

Analytical and Quality Control Workflow

A robust workflow is necessary to ensure the quality of each batch of **p-Vinylguaiacol-d3**. This involves synthesis, purification, and rigorous analytical testing.

[Click to download full resolution via product page](#)

Figure 2: Quality control workflow for **p-Vinylguaiacol-d3**.

Conclusion

The reliability of research data obtained using stable isotope-labeled standards is directly linked to the quality of those standards. For **p-Vinylguaiacol-d3**, a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. By implementing the detailed protocols and workflows described in this guide, researchers and drug development professionals can confidently verify the chemical and

isotopic purity of **p-Vinylguaiacol-d3**, ensuring the accuracy and reproducibility of their experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Vinylguaiacol-d3 | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 7. isotope.bocsci.com [isotope.bocsci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. p-Vinylguaiacol-d3 | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative ¹ H NMR + ² H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Isotopic Purity and Labeling of p-Vinylguaiacol-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15137749#isotopic-purity-and-labeling-of-p-vinylguaiacol-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com